molecular formula C17H22N2O3 B5912220 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one

4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one

Cat. No. B5912220
M. Wt: 302.37 g/mol
InChI Key: MORAZUGDTJBJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one, also known as EMD-1214063, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one is not fully understood. However, it has been found to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of cognitive function, mood, and appetite. By blocking the 5-HT6 receptor, this compound may have a beneficial effect on these functions.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been found to have analgesic properties and may be useful in the treatment of pain. In addition, this compound has been found to have a neuroprotective effect and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has a short half-life and may require frequent dosing. In addition, it may have off-target effects that need to be carefully monitored.

Future Directions

There are several future directions for the study of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one. One area of research is the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is the study of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound may have potential applications in the field of regenerative medicine. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylchromen-2-one with 4-methylpiperazine and formaldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of this compound.

Scientific Research Applications

4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been found to have potential applications in the field of regenerative medicine.

properties

IUPAC Name

4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-12-10-16(21)22-17-13(12)4-5-15(20)14(17)11-19-8-6-18(2)7-9-19/h4-5,10,20H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORAZUGDTJBJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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